

Application Notes and Protocols for Protein Quantification Using pNPP Substrate in ELISA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrophenyl Phosphate

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These application notes provide a detailed guide for the use of para-nitrophenyl phosphate (pNPP) as a chromogenic substrate for alkaline phosphatase (AP) in Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of proteins.

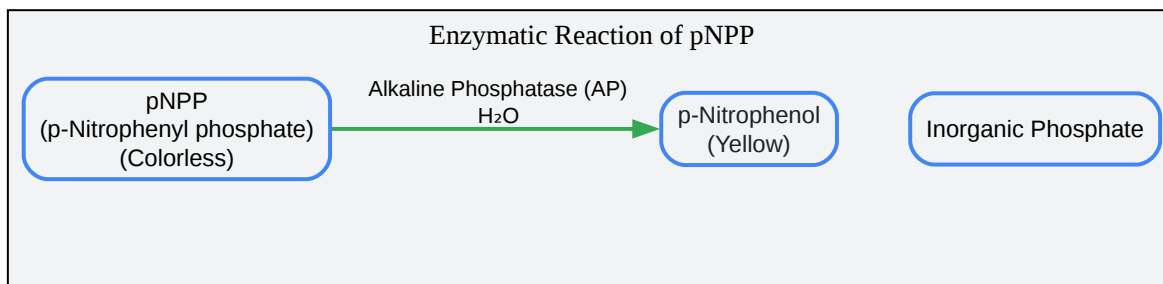
Introduction

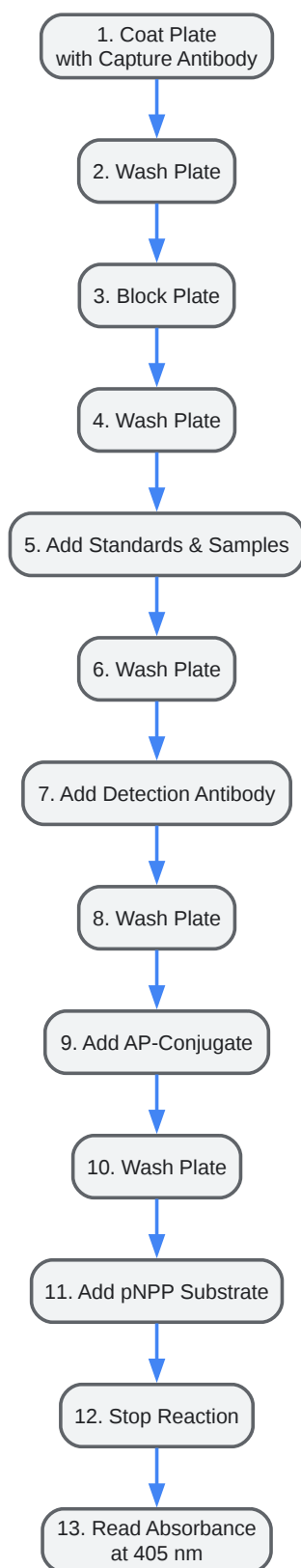
The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological assay for detecting and quantifying proteins and other antigens. In an ELISA, an enzyme conjugated to an antibody reacts with a substrate to produce a measurable signal, which is proportional to the amount of antigen present. Alkaline phosphatase (AP) is a commonly used enzyme conjugate, and p-nitrophenyl phosphate (pNPP) is a popular chromogenic substrate for its detection.^{[1][2][3][4]} The enzymatic reaction of AP with pNPP yields a yellow, water-soluble product, p-nitrophenol, which can be quantified by measuring its absorbance at 405 nm.^{[1][3][5]} This method offers a reliable and sensitive means of protein quantification.

Principle of the Reaction

Alkaline phosphatase catalyzes the hydrolysis of pNPP to p-nitrophenol and inorganic phosphate.^{[3][6]} Under alkaline conditions, the resulting p-nitrophenol is a vibrant yellow color, with a maximum absorption peak at 405 nm.^{[3][7]} The intensity of the color is directly

proportional to the amount of alkaline phosphatase activity, and therefore to the amount of the target protein.





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